5,6,7,8-Tetrahydroquinolin-5-amine
Overview
Description
5,6,7,8-Tetrahydroquinolin-5-amine is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline ring system that is partially hydrogenated, resulting in a tetrahydroquinoline structure. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydroquinolin-5-amine has been found to have antiproliferative activity against various cancer cells . The primary targets of this compound are likely to be cellular components involved in cell proliferation and survival.
Mode of Action
It has been observed that the compound can affect cell cycle phases and induce mitochondrial membrane depolarization and cellular reactive oxygen species (ros) production in a2780 cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce cellular stress, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and cellular stress response. The compound’s ability to induce mitochondrial membrane depolarization suggests that it may affect pathways involved in energy production and apoptosis . Additionally, the induction of ROS production implies that the compound may impact oxidative stress pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation. The compound has demonstrated significant antiproliferative activity against a panel of cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . This suggests that the compound’s action results in the death of these cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine can be achieved through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 5-nitroquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
- 8-Hydroxyquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 5,6,7,8-Tetrahydroquinolin-5-amine is unique due to its specific substitution pattern and the presence of an amine group at the 5-position. This structural feature imparts distinct biological activities compared to other tetrahydroquinoline derivatives. For instance, while 8-Hydroxyquinoline is known for its metal-chelating properties, this compound is more prominent in receptor antagonism and enzyme inhibition .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFTVCNAYZLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992128 | |
Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71569-15-8 | |
Record name | 5-Quinolinamine, 5,6,7,8-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071569158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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